
(1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol is a chiral compound featuring a morpholine ring attached to a cyclohexane ring with a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and morpholine.
Formation of Intermediate: Cyclohexanone undergoes a reaction with morpholine to form a morpholinyl cyclohexanol intermediate.
Thiol Introduction: The intermediate is then treated with a thiolating agent, such as thiourea, under acidic conditions to introduce the thiol group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the morpholine ring or the cyclohexane ring.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified morpholine or cyclohexane derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The morpholine ring may also interact with specific binding sites, modulating biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-(Piperidin-4-yl)cyclohexane-1-thiol: Similar structure but with a piperidine ring instead of a morpholine ring.
(1R,2R)-2-(Pyrrolidin-4-yl)cyclohexane-1-thiol: Similar structure but with a pyrrolidine ring.
Uniqueness
(1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
169191-81-5 |
|---|---|
Molekularformel |
C10H19NOS |
Molekulargewicht |
201.33 g/mol |
IUPAC-Name |
(1R,2R)-2-morpholin-4-ylcyclohexane-1-thiol |
InChI |
InChI=1S/C10H19NOS/c13-10-4-2-1-3-9(10)11-5-7-12-8-6-11/h9-10,13H,1-8H2/t9-,10-/m1/s1 |
InChI-Schlüssel |
RNTJXKXDVNMADI-NXEZZACHSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)N2CCOCC2)S |
Kanonische SMILES |
C1CCC(C(C1)N2CCOCC2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


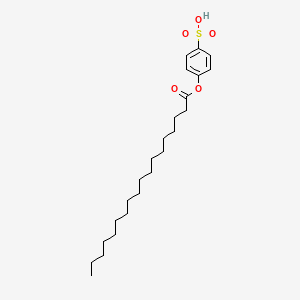
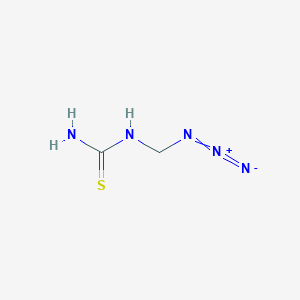
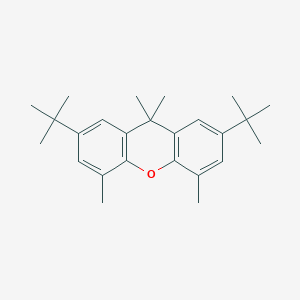
![N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12558870.png)
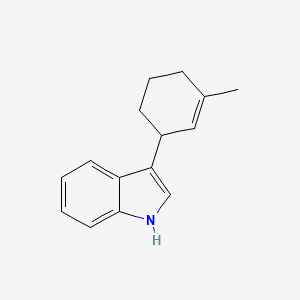


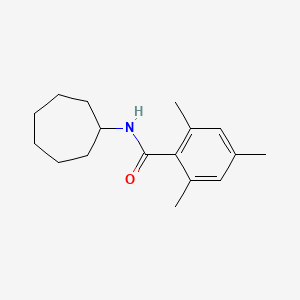
![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)
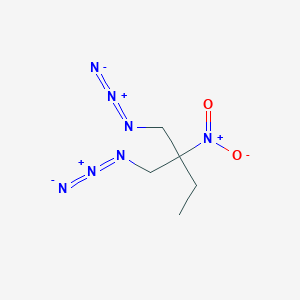
![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)

![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)
